N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,4-difluorophenyl)ethanediamide
Description
The compound N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,4-difluorophenyl)ethanediamide (CAS: 898449-76-8) is a sulfonamide-containing ethanediamide derivative with a molecular formula of C₂₁H₂₄FN₃O₄S and a molecular weight of 433.4964 g/mol . Its structure features:
- A benzenesulfonyl group attached to a piperidine ring.
- A 2,4-difluorophenyl moiety linked via an ethanediamide (oxalamide) bridge.
- A piperidinylethyl side chain.
Properties
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(2,4-difluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N3O4S/c22-15-9-10-19(18(23)14-15)25-21(28)20(27)24-12-11-16-6-4-5-13-26(16)31(29,30)17-7-2-1-3-8-17/h1-3,7-10,14,16H,4-6,11-13H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPICNXSPVXMOKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide-Piperidine Motifs
W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide)
- Key Features : Combines a chlorobenzenesulfonamide group with a 2-piperidinylidene core and a phenylethyl side chain.
- Comparison: Unlike the target compound, W-15 lacks fluorinated aromatic rings and an ethanediamide linker. Instead, it contains a chlorophenyl group and a non-fluorinated phenylethyl chain. W-15 and its analog W-18 are structurally related to fentanyl but differ in piperidine substitution patterns (2-piperidinylidene vs. 4-piperidinyl in fentanyl) .
N-(phenylsulfonyl)benzenesulfonamide derivatives (2e, 2f, 2g)
- Key Features : These compounds (e.g., 2e , 2f ) feature dual sulfonamide groups, tert-butyl or biphenyl substituents, and a 2,2,6,6-tetramethylpiperidin-1-yloxy moiety.
- Comparison : While sharing sulfonamide groups, these lack the ethanediamide bridge and fluorophenyl groups present in the target compound. Their tetramethylpiperidinyloxy groups may influence steric hindrance and redox properties, unlike the simpler piperidine in the target compound .
Fluorinated Aromatic Amides
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide
- Key Features : Contains a fluorobiphenyl group linked to tryptamine via a propanamide bridge.
- Comparison: The monofluoro substitution on the biphenyl contrasts with the 2,4-difluorophenyl in the target compound. The propanamide linker (vs. ethanediamide) may alter hydrogen-bonding capacity and pharmacokinetics .
N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine
- Key Features : A patented compound with 2,4-difluorobenzoyl and 3,5-difluorophenyl groups, linked via an L-alanine ethylamide.
- Comparison: Shares the 2,4-difluorophenyl motif but incorporates a pyridone core and amino acid side chain. The absence of a sulfonamide group differentiates its reactivity and target specificity .
Opioid-Related Piperidine Derivatives
Fentanyl (N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide)
- Key Features : A 4-piperidinyl opioid with phenylethyl and phenylpropanamide groups.
- Comparison : The target compound’s 2-piperidinyl substitution and sulfonamide group diverge from fentanyl’s 4-piperidinyl and propanamide structure. Such differences likely result in distinct receptor-binding profiles .
Comparative Analysis Table
Key Research Findings
Fluorination Impact: The 2,4-difluorophenyl group in the target compound may enhance metabolic stability and lipophilicity compared to monofluorinated analogs (e.g., ) .
Sulfonamide vs. Amide Linkers : Sulfonamide-containing compounds (e.g., W-15, 2e/2f) exhibit distinct electronic properties compared to amide-linked derivatives, affecting solubility and target engagement .
Piperidine Substitution : The 2-piperidinyl position in the target compound contrasts with fentanyl’s 4-piperidinyl, suggesting divergent receptor interactions despite structural superficial similarities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
